1,1,1-Trifluoroheptan-2-one
CAS No.: 453-41-8
Cat. No.: VC17222954
Molecular Formula: C7H11F3O
Molecular Weight: 168.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 453-41-8 |
|---|---|
| Molecular Formula | C7H11F3O |
| Molecular Weight | 168.16 g/mol |
| IUPAC Name | 1,1,1-trifluoroheptan-2-one |
| Standard InChI | InChI=1S/C7H11F3O/c1-2-3-4-5-6(11)7(8,9)10/h2-5H2,1H3 |
| Standard InChI Key | IEERMGHTUVPIFB-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC(=O)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
1,1,1-Trifluoroheptan-2-one is defined by the IUPAC name 1,1,1-trifluoroheptan-2-one and possesses the molecular formula C₇H₁₁F₃O, with a molar mass of 168.16 g/mol . Its structure features a ketone group at the second carbon and a trifluoromethyl group (-CF₃) at the first position (Figure 1).
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁F₃O | |
| Molar Mass | 168.16 g/mol | |
| SMILES | CCCCCC(=O)C(F)(F)F | |
| InChIKey | OYIOJJUJKLHWGM-UHFFFAOYSA-N |
Synthesis and Preparation
The synthesis of 1,1,1-trifluoroheptan-2-one and its derivatives often involves trifluoromethylation strategies or oxidation of precursor alcohols.
Trifluoromethylation Approaches
A common method for introducing the -CF₃ group employs Ruppert’s reagent (trifluoromethyltrimethylsilane, TMSCF₃). For example, aldehydes can undergo nucleophilic trifluoromethylation in the presence of tetra--butylammonium fluoride (TBAF), yielding trifluoromethyl carbinols, which are subsequently oxidized to ketones using Dess-Martin periodinane (DMP) .
Example Pathway:
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Aldehyde Preparation: Oxidative cleavage of alkenes (e.g., 7-phenylhept-1-ene) using RuCl₃/NaIO₄ yields carboxylic acids or aldehydes .
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Trifluoromethylation: Reaction of the aldehyde with TMSCF₃/TBAF forms a trifluoromethyl carbinol .
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Oxidation: Dess-Martin periodinane oxidizes the carbinol to the corresponding trifluoromethyl ketone .
Derivative Synthesis
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7-Bromo-1,1,1-trifluoroheptan-2-one: Synthesized via bromination of alcohol intermediates using carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), followed by oxidation.
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1,1,1-Trifluoro-7-phenyl-heptan-2-one: Prepared by alkylation of 1,3-diaminopropane with aryl halides and subsequent Boc protection .
Physicochemical Properties
Limited experimental data are available for 1,1,1-trifluoroheptan-2-one, but its derivatives provide insights:
Stability and Reactivity
The electron-withdrawing -CF₃ group enhances the ketone’s electrophilicity, making it reactive toward nucleophiles. This property is exploited in Mannich reactions and Grignard additions for constructing complex fluorinated molecules .
Spectral Characteristics
While specific spectral data (e.g., NMR, IR) for 1,1,1-trifluoroheptan-2-one are unreported in the literature, analogous compounds exhibit:
Applications in Organic and Medicinal Chemistry
Intermediate in Drug Discovery
Trifluoromethyl ketones are pivotal in developing enzyme inhibitors. For instance, they act as transition-state analogs for serine proteases and acetyltransferases, modulating polyamine metabolism .
Material Science
The -CF₃ group’s hydrophobicity and chemical stability make these ketones valuable in synthesizing fluorinated polymers and surfactants .
Derivatives and Related Compounds
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